2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate)
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Overview
Description
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is a chemical compound with the molecular formula C5H8Cl6O4P2 and a molecular weight of 406.78 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) typically involves the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid and its derivatives.
Scientific Research Applications
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This property makes it useful in cross-linking reactions and as a reagent in organic synthesis . The molecular targets include hydroxyl, amino, and thiol groups on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis-(chloromethyl)-1,3-propanediol: This compound is a precursor in the synthesis of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) and shares similar reactivity.
Phosphorodichloridic acid derivatives: These compounds have similar phosphate groups and undergo similar chemical reactions.
Uniqueness
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is unique due to its dual chloromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical processes .
Properties
CAS No. |
5305-82-8 |
---|---|
Molecular Formula |
C5H8Cl6O4P2 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3-dichlorophosphoryloxy-2-(dichlorophosphoryloxymethyl)propane |
InChI |
InChI=1S/C5H8Cl6O4P2/c6-1-5(2-7,3-14-16(8,9)12)4-15-17(10,11)13/h1-4H2 |
InChI Key |
TZPHRHGGIAEPLI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(Cl)Cl)(CCl)CCl)OP(=O)(Cl)Cl |
Origin of Product |
United States |
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